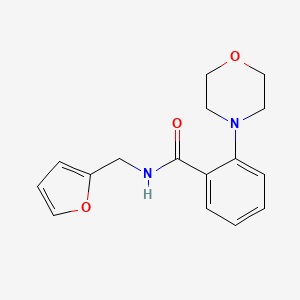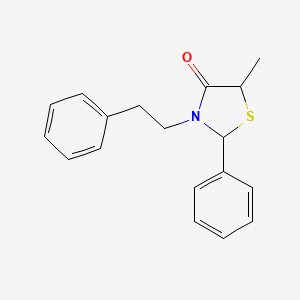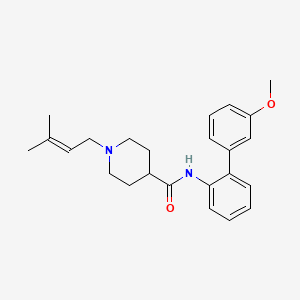
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate, also known as NSC 716970, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the histone deacetylase enzyme, which plays a crucial role in gene expression regulation.
作用机制
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 exerts its pharmacological effects by inhibiting the activity of histone deacetylase enzymes, which are responsible for the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. The altered gene expression can result in various cellular effects, including cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been shown to have various biochemical and physiological effects, depending on the specific cell type and disease model. In cancer cells, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 induces cell cycle arrest and apoptosis, which can lead to tumor growth inhibition. In animal models of neurological disorders, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. Additionally, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been shown to have anti-inflammatory effects in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has several advantages for lab experiments, including its potency as a histone deacetylase inhibitor and its potential therapeutic applications in various diseases. However, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 also has limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
未来方向
There are several future directions for research on N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970, including its potential therapeutic applications in various diseases, its safety and efficacy in humans, and its mechanism of action in different cell types. Additionally, future studies could focus on developing more potent and selective histone deacetylase inhibitors based on the structure of N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970. Finally, further research could investigate the potential of N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 as a tool for epigenetic research and drug discovery.
Conclusion
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 is a promising compound with potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. Its mechanism of action as a histone deacetylase inhibitor makes it a valuable tool for epigenetic research and drug discovery. While there are still limitations and unknowns regarding its safety and efficacy in humans, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 presents a promising avenue for future research and therapeutic development.
合成方法
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 is synthesized through a multi-step process that involves the reaction of 2-(4-morpholinyl)benzaldehyde with furfurylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with trifluoroacetic anhydride to yield the trifluoroacetate salt form of N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970.
科学研究应用
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. As a histone deacetylase inhibitor, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has anti-inflammatory properties, which make it a potential therapeutic agent for autoimmune diseases and other inflammatory conditions.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(17-12-13-4-3-9-21-13)14-5-1-2-6-15(14)18-7-10-20-11-8-18/h1-6,9H,7-8,10-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNVAIWSXLMWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl [(2-naphthylamino)(phenyl)methyl]malonate](/img/structure/B4942799.png)


![N-(3,4-dimethoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4942832.png)
![N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide](/img/structure/B4942844.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-methylpiperidine](/img/structure/B4942851.png)
![2-{3,5-dibromo-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942860.png)
![2-methoxy-N'-{[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}benzohydrazide](/img/structure/B4942867.png)
![5-chloro-2-[4-(dimethylamino)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4942875.png)


![2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4942900.png)
![1-(3-chlorobenzyl)-4-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4942901.png)
